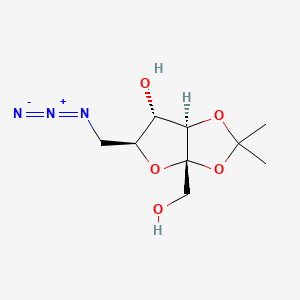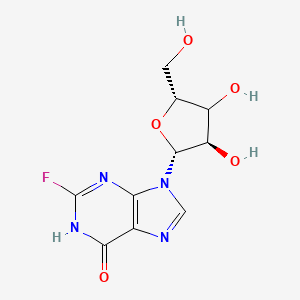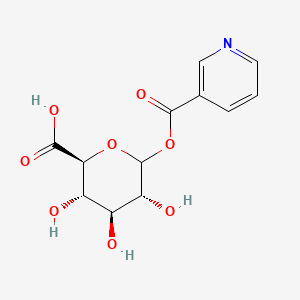
1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to "1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol" has been explored in various studies. A notable approach involves multi-step synthesis processes starting from common sugar molecules, leading to the formation of dianhydro sugar derivatives. For example, Kuszmann et al. (1985) developed a new four-step synthesis for a related compound, showcasing the complexity and creativity involved in synthesizing these molecules (Kuszmann, 1985).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of dianhydro rings, which are formed by the removal of water molecules from a sugar, leading to the formation of internal ether linkages. This structural feature significantly affects the chemical behavior and physical properties of the compound. Research by Crotti et al. (1997) on similar dianhydro sugar derivatives highlights the intricate molecular architecture and the impact of substituents on the molecule's overall structure (Crotti et al., 1997).
Chemical Reactions and Properties
Dianhydro sugar derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. The regio- and stereoselectivity of these reactions are crucial for the synthesis of desired derivatives with specific configurations. For instance, the cyclopolymerizations and anionic cyclopolymerizations discussed by Kakuchi et al. (1995) and Satoh et al. (1996) demonstrate the compounds' versatility in forming polymers with specific structural features (Kakuchi et al., 1995), (Satoh et al., 1996).
Physical Properties Analysis
The physical properties of "1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol" and its derivatives can vary significantly depending on the molecular structure. Properties such as solubility, melting point, and crystallinity are influenced by the presence and position of the dianhydro and benzylidene groups. Studies by Mi et al. (2018) on polyimide films derived from dianhydro-D-mannitol units provide insights into how these structural elements affect material properties like solubility and thermal stability (Mi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Oligonucleotide Synthesis : This compound has been used in the synthesis of protected D-altritol nucleosides as building blocks for oligonucleotide synthesis (Allart et al., 1999). Additionally, the synthesis of 3′-fluoro-4′-amino-hexitol nucleosides with pyrimidine nucleobases was performed starting from this compound, providing valuable building blocks for new classes of oligonucleotides (Jabgunde et al., 2019).
Stereochemistry Studies : Studies on the stereochemistry in the copper-catalysed ring opening of this compound with vinylmagnesium bromide have been conducted. This research helps in understanding the mechanisms involved in the formation of stereoisomers (Brockway et al., 1984).
Nucleoside Synthesis : The synthesis of D-Altritol nucleosides with a 3′-O-Tert-Butyldimethylsilyl protecting group has been accomplished using 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol, contributing to the field of nucleoside chemistry (Abramov et al., 2004).
Synthesis of Various Derivatives : Research includes the synthesis of various derivatives such as 2,5:3,4-Dianhydro-1,6-dideoxy-6-(trimethylamino)-d-allitol and -d-galactitol, which has applications in biochemistry and pharmaceutical sciences (Kuszmann, 1985).
Synthesis and Conformational Analysis : Studies also involve the synthesis and conformational analysis of nucleosides derived from this compound, such as 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides (Hossain et al., 1999).
Potential Biological Activities : Some derivatives of this compound, such as 1,4:3,6-dianhydro-2,5-diazido-2,5-dideoxyhexitols, have shown significant hypnotic activity, indicating potential for medicinal applications (Kuszmann & Medgyes, 1980).
Eigenschaften
IUPAC Name |
(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10+,11-,12+,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNJRIVJRIKQC-UCEQBCCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol | |
CAS RN |
109428-30-0 | |
| Record name | 1,5:2,3-Dianhydro-4,6-O-(phenylmethylene)-D-allitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109428-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)




![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)



